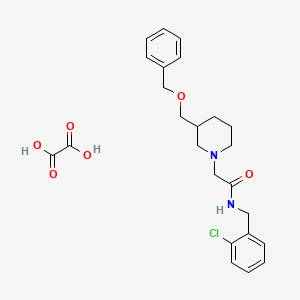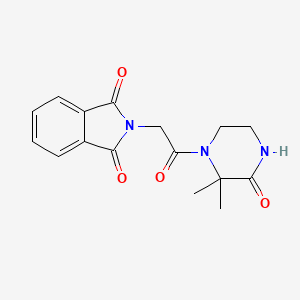
2-(3,5-Dimethylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,5-Dimethylphenyl)ethanol” is a chemical compound with the molecular formula C10H14O . It is also known by other names such as “Benzeneethanol, 3,5-dimethyl-”, “2-(3,5-dimethylphenyl)ethan-1-ol”, and "3,5-Dimethylphenethyl alcohol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups and an ethanol group . The average mass of the molecule is 150.218 Da and the monoisotopic mass is 150.104462 Da .Wissenschaftliche Forschungsanwendungen
Molecular Complexes and Crystal Structures
Research has explored the molecular complexes formed with substances like 2-(3,5-dimethylphenyl)ethanol. For instance, the structures of molecular complexes involving various alcohols, including ethanol, have been determined through X-ray crystallography. This provides insight into their potential applications in crystallography and molecular modeling (Toda, Tanaka, & Mak, 1985).
Kinetic Resolution of Secondary Alcohols
The compound has been studied in the context of kinetic resolution of secondary alcohols. Research indicates that modifications in the aryl group within catalysts can lead to improved selectivity in these reactions. This highlights its potential application in organic synthesis and enantioselective catalysis (Larionov et al., 2012).
Coordination Behavior in Metal Complexes
Studies have also been conducted on the coordination behavior of derivatives of this compound with various metals. This research is crucial for understanding its potential role in the development of new metal complexes, which could have applications in materials science and catalysis (Muñoz et al., 2011).
Solvolysis in Organic Chemistry
The solvolysis rates of certain silylated compounds, including those related to this compound, have been studied, providing valuable information for understanding solvolysis mechanisms. This is significant for organic synthesis and reaction mechanism studies (Fujio et al., 2006).
High-Performance Liquid Chromatography
In chromatography, this compound has been used in developing chromatographic methods for the enantioseparation of compounds. This is important for analytical chemistry, particularly in the pharmaceutical industry (Chankvetadze, Yamamoto, & Okamoto, 2003).
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHSQEJTPBUTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride](/img/structure/B2675902.png)


![[3-(4-Bromophenyl)-4-oxochromen-7-yl] methanesulfonate](/img/structure/B2675907.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2675912.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)




![2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2675921.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide](/img/structure/B2675923.png)
